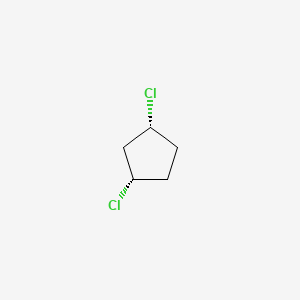
cis-1,3-Dichlorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,3-Dichlorocyclopentane: is an organic compound that belongs to the class of disubstituted cycloalkanes It is a stereoisomer of 1,3-dichlorocyclopentane, where the two chlorine atoms are positioned on the same side of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-dichlorocyclopentane typically involves the chlorination of cyclopentane. One common method is the free radical chlorination, where cyclopentane is exposed to chlorine gas under ultraviolet light. This process leads to the formation of various chlorinated cyclopentane derivatives, including this compound. The reaction conditions, such as temperature and light intensity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses specific catalysts to enhance the selectivity and yield of the desired isomer. Additionally, separation techniques like distillation and crystallization are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxycyclopentane.
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, the chlorine atoms can be eliminated to form cyclopentene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 1,3-Dihydroxycyclopentane.
Reduction: Cyclopentane.
Elimination: Cyclopentene.
Scientific Research Applications
cis-1,3-Dichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a model compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of cis-1,3-dichlorocyclopentane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
trans-1,3-Dichlorocyclopentane: The trans isomer, where the chlorine atoms are on opposite sides of the ring.
1,2-Dichlorocyclopentane: Another isomer with chlorine atoms on adjacent carbon atoms.
1,1-Dichlorocyclopentane: A structural isomer with both chlorine atoms on the same carbon atom.
Uniqueness: cis-1,3-Dichlorocyclopentane is unique due to its specific spatial arrangement of chlorine atoms, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, physical properties, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
26688-51-7 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
(1R,3S)-1,3-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |
InChI Key |
QYWOIFALWOFUTQ-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1Cl)Cl |
Canonical SMILES |
C1CC(CC1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


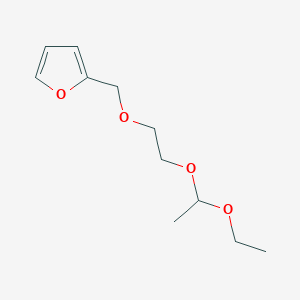
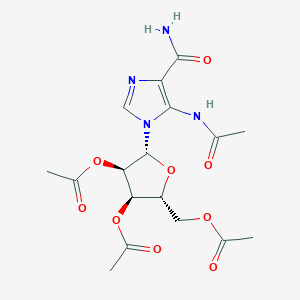
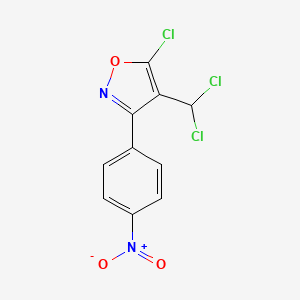
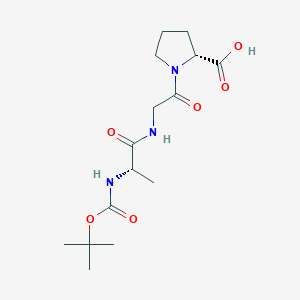
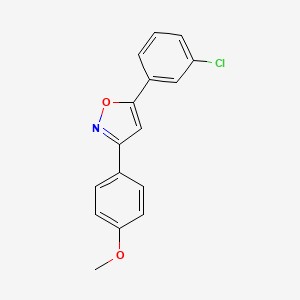
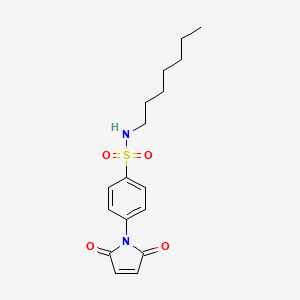
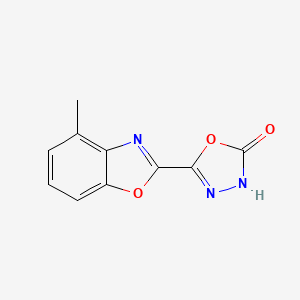
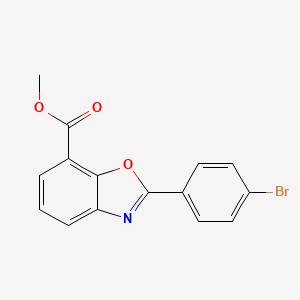

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)

![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
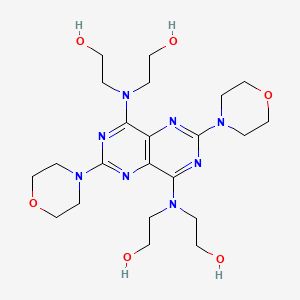
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
